Beta-Amyloid (11-22) is a peptide fragment derived from the larger amyloid-beta protein, which plays a significant role in the pathogenesis of Alzheimer’s disease. This particular fragment is part of the amyloid-beta peptide sequence that is implicated in the formation of amyloid plaques, characteristic of Alzheimer’s disease. The study of beta-amyloid peptides, including Beta-Amyloid (11-22), is crucial for understanding their structure, aggregation properties, and biological effects.
Beta-Amyloid peptides are generated through the proteolytic processing of the amyloid precursor protein. The sequential cleavage by beta-secretase and gamma-secretase enzymes leads to the formation of various amyloid-beta isoforms, including the 40-amino-acid and 42-amino-acid variants, which are the most studied forms due to their relevance in Alzheimer's disease pathology .
The synthesis of Beta-Amyloid (11-22) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process often faces challenges, particularly due to the aggregation tendencies of amyloid-beta peptides during production.
Beta-Amyloid (11-22) consists of a sequence of amino acids that contribute to its structural properties. The molecular formula for this peptide can be derived from its sequence, which typically includes hydrophobic residues that promote aggregation.
The three-dimensional structure of beta-amyloid peptides has been studied using techniques such as nuclear magnetic resonance spectroscopy and molecular dynamics simulations. These studies indicate that beta-amyloid peptides can adopt various conformations, with increased β-sheet content associated with aggregation .
Beta-Amyloid (11-22) undergoes various chemical reactions that lead to its aggregation:
The aggregation process can be monitored using techniques like circular dichroism spectroscopy, which provides insights into secondary structure changes during aggregation .
The mechanism by which Beta-Amyloid (11-22) exerts its effects involves several steps:
Studies have shown that even low concentrations of aggregated beta-amyloid can induce significant neurotoxic effects in neuronal cultures, highlighting its role in Alzheimer’s disease pathology .
Beta-Amyloid (11-22) is primarily used in research related to Alzheimer’s disease:
Alzheimer’s disease (AD) is characterized neuropathologically by extracellular amyloid plaques composed predominantly of amyloid-β (Aβ) peptides. Among various Aβ fragments, the β-amyloid (11-22) subsequence (LVFFAEDVGSNK) represents a critical structural and functional domain within full-length Aβ peptides. This hydrophobic segment spans residues 17–21 (LVFFA), known as the central hydrophobic cluster (CHC), and flanking residues that modulate its aggregation behavior. Its role in driving Aβ self-assembly, membrane interactions, and neurotoxicity positions it as a focal point for understanding AD mechanisms and therapeutic design [5] [6].
The significance of Aβ fragments emerged alongside key milestones in AD research:
The β-amyloid (11-22) subsequence lies at the intersection of proteolytic processing and structural stability:
Proteolytic Generation
Structural Features
Table 1: Structural Domains Within β-Amyloid (11-22)
Residues | Domain | Structural Role | Biological Impact |
---|---|---|---|
17–21 | LVFFA (CHC) | Hydrophobic core; π-stacking site | Nucleates aggregation |
15–16 | VG | Flexible linker | Modulates oligomer conformation |
22 | E (Glu) | Salt bridge with Lys16 | Stabilizes β-hairpin in oligomers |
11–14 | LVFF | Membrane-anchoring region | Enhances lipid bilayer disruption |
Table 2: Experimental Methods for Characterizing β-Amyloid (11-22)
Method | Key Findings | Reference Insights |
---|---|---|
Solid-state NMR | Identified cross-β-sheet arrangement in fibrils | Parallel β-sheets with salt bridge E22–K16 [5] |
Molecular Dynamics (MD) | Simulated transition from α-helix (membrane) to β-sheet (aqueous) | Membrane fluidity modulates conformation [5] |
X-ray Crystallography | Resolved steric zipper structure (fibril core) | Phe19/Phe20 form dry, tight interface [10] |
Circular Dichroism (CD) | Tracked kinetics of β-sheet formation in solution | Aggregation accelerated by hydrophobic solvents [5] |
The amyloid cascade hypothesis posits Aβ aggregation as the instigator of AD pathology. β-amyloid (11-22) substantiates and refines this theory through three key mechanisms:
1. Nucleation of Aggregation
2. Oligomerization and Synaptic Toxicity
3. Pathological Feedback Loops
Table 3: Pathogenic Roles of β-Amyloid (11-22) in AD Mechanisms
Pathogenic Mechanism | Role of β-Amyloid (11-22) | Experimental Evidence |
---|---|---|
Fibril Nucleation | Forms stable β-sheet nuclei via CHC | Solid-state NMR of fibril cores [5] |
Membrane Disruption | Adopts α-helix; inserts into lipid bilayers | MD simulations; dye-leakage assays [5] [8] |
Tau Pathology | Oligomers activate GSK-3β kinase | Neuronal cultures + kinase inhibitors [3] |
Neuroinflammation | Binds TREM2 on microglia; upregulates IL-1β | Microglial activation assays [6] [10] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7